4-Bromo-3-(trifluoromethoxy)benzaldehyde

Vue d'ensemble

Description

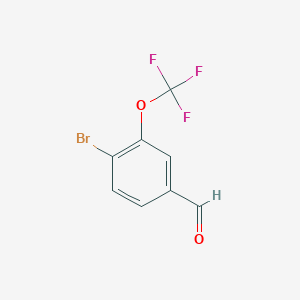

4-Bromo-3-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2. It is a white to light yellow crystalline solid that is used in various chemical reactions and applications. The compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-3-(trifluoromethoxy)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethoxy)benzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the desired product with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.

Reduction: 4-Bromo-3-(trifluoromethoxy)benzyl alcohol.

Oxidation: 4-Bromo-3-(trifluoromethoxy)benzoic acid.

Applications De Recherche Scientifique

Synthetic Chemistry

4-Bromo-3-(trifluoromethoxy)benzaldehyde serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. It is particularly useful in:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of various substituted benzaldehydes.

- Oxidation and Reduction Reactions : The aldehyde group can be oxidized to form carboxylic acids or reduced to alcohols, expanding its utility in synthetic pathways.

The compound has been studied for its potential biological activities:

- Anticancer Properties : Research indicates that compounds containing trifluoromethyl groups enhance the potency of anticancer agents by inhibiting key enzymes involved in cancer progression. In vitro studies have shown that derivatives exhibit significant cytotoxicity against drug-resistant leukemia cells .

- Enzyme Interaction Studies : Investigations into interactions with enzymes such as xanthine oxidase have shown that structural modifications significantly influence inhibitory activity, highlighting its potential as a therapeutic agent.

Pharmaceutical Development

Due to its unique electronic properties, this compound is involved in the synthesis of potential drug candidates targeting various diseases. Its role as a precursor for bioactive compounds makes it a focus for medicinal chemistry research.

Anticancer Efficacy

A study demonstrated that benzaldehyde derivatives with trifluoromethoxy substitutions showed enhanced cytotoxicity against drug-resistant leukemia cells. The mechanisms involved included alterations in mitochondrial function and activation of apoptotic pathways.

Enzyme Interaction Studies

Research focused on the interaction between substituted benzaldehydes and xanthine oxidase revealed that specific hydroxyl substitutions significantly increased inhibitory activity, emphasizing the importance of structural modifications on biological efficacy .

Mécanisme D'action

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzaldehyde depends on its specific application. In biochemical research, it may interact with enzymes or proteins, altering their activity or function. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target molecules, making it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the bromine atom.

3-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-Bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a trifluoromethoxy group .

Uniqueness

4-Bromo-3-(trifluoromethoxy)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Activité Biologique

4-Bromo-3-(trifluoromethoxy)benzaldehyde is an aromatic compound notable for its unique electronic properties, attributed to the presence of a bromine atom and a trifluoromethoxy group. Although its biological activity has not been extensively studied, preliminary research suggests that derivatives of this compound may exhibit significant pharmacological properties.

- Molecular Formula : C8H5BrF3O

- Molecular Weight : 253.02 g/mol

- Structure : The compound features a bromine atom at the para position and a trifluoromethoxy group at the meta position relative to the aldehyde functional group.

Biological Activity Overview

The biological activity of this compound primarily stems from its derivatives, which have been evaluated for their potential in various biological assays. These derivatives have shown promise as enzyme inhibitors and in influencing cellular responses.

Table 1: Summary of Biological Activities of Derivatives

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound derivative 1 | Anticancer activity against MCF-7 cells | 6.83 | EGFR |

| This compound derivative 2 | Inhibition of CDK2 | 0.279 | CDK2 |

| This compound derivative 3 | Anti-inflammatory effects | <0.001 | Caspase-1 |

Synthesis and Derivatives

Several synthesis methods for this compound have been documented, often serving as intermediates in organic synthesis. The trifluoromethoxy group enhances lipophilicity, potentially increasing binding affinity towards biological targets.

Case Studies

- Anticancer Activity :

- Enzyme Inhibition :

- Anti-inflammatory Effects :

The mechanism by which these compounds exert their biological effects likely involves interactions with specific proteins or enzymes, leading to alterations in cellular signaling pathways. Molecular docking studies have been employed to predict ligand-protein interactions, providing insights into how these compounds may inhibit target enzymes.

Propriétés

IUPAC Name |

4-bromo-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGOZHICCQUYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634493 | |

| Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221716-04-6 | |

| Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.